molecular formula C13H19NO3 B13734818 alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol CAS No. 13725-09-2

alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol

Cat. No.: B13734818
CAS No.: 13725-09-2
M. Wt: 237.29 g/mol
InChI Key: JZFABYQAQALWIN-UHFFFAOYSA-N
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Description

Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol is an organic compound that features a benzyl alcohol moiety substituted with a cyclopentylamino group and two hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with cyclopentylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol
  • Alpha-((Cyclopropylamino)methyl)-3,4-dihydroxybenzyl alcohol
  • Alpha-((Cyclobutylamino)methyl)-3,4-dihydroxybenzyl alcohol

Uniqueness

Alpha-((Cyclopentylamino)methyl)-3,4-dihydroxybenzyl alcohol is unique due to its specific cyclopentylamino substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

13725-09-2

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-[2-(cyclopentylamino)-1-hydroxyethyl]benzene-1,2-diol

InChI

InChI=1S/C13H19NO3/c15-11-6-5-9(7-12(11)16)13(17)8-14-10-3-1-2-4-10/h5-7,10,13-17H,1-4,8H2

InChI Key

JZFABYQAQALWIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC(C2=CC(=C(C=C2)O)O)O

Origin of Product

United States

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